molecular formula C15H18N2O5S B10810776 N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-methoxy-phenyl)-amino]-acetamide

N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-methoxy-phenyl)-amino]-acetamide

Cat. No.: B10810776
M. Wt: 338.4 g/mol
InChI Key: WGLQOMHASHPUCU-UHFFFAOYSA-N
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Description

N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-methoxy-phenyl)-amino]-acetamide is an organic compound with a complex structure that includes a furan ring, a methanesulfonyl group, and a methoxy-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-methoxy-phenyl)-amino]-acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of an aromatic amine using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the furan ring with the methanesulfonylated aromatic amine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxygenated derivatives.

    Reduction: Reduction of the methanesulfonyl group can lead to the formation of sulfides or thiols.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-methoxy-phenyl)-amino]-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies and as a probe for understanding biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving oxidative stress or inflammation.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-methoxy-phenyl)-amino]-acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N-Furan-2-ylmethyl-2-[methanesulfonyl-(2-methoxy-phenyl)-amino]-acetamide
  • N-Furan-2-ylmethyl-2-[methanesulfonyl-(3-methoxy-phenyl)-amino]-acetamide
  • N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-hydroxy-phenyl)-amino]-acetamide

Uniqueness

N-Furan-2-ylmethyl-2-[methanesulfonyl-(4-methoxy-phenyl)-amino]-acetamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for comparative studies in medicinal chemistry and biochemistry.

By understanding the detailed properties and applications of this compound, researchers can better explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-21-13-7-5-12(6-8-13)17(23(2,19)20)11-15(18)16-10-14-4-3-9-22-14/h3-9H,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLQOMHASHPUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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